5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC17879617
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine -](/images/structure/VC17879617.png)
Specification
Molecular Formula | C8H9N3O |
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Molecular Weight | 163.18 g/mol |
IUPAC Name | 5-methoxy-3-methylimidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C8H9N3O/c1-11-5-9-6-3-4-7(12-2)10-8(6)11/h3-5H,1-2H3 |
Standard InChI Key | CPMDZJPFNOUVNI-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=C1N=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
The core structure of 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine consists of a pyridine ring fused with an imidazole moiety at the 4,5-positions. The methoxy group at the 5-position and the methyl group at the 3-position create a sterically hindered environment, which impacts its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of 163.18 g/mol .
Key Structural Characteristics:
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Fused Ring System: The imidazo[4,5-b]pyridine scaffold is rigid, promoting planar geometry that facilitates π-π stacking interactions .
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Electron-Donating Groups: The methoxy group enhances electron density at the pyridine ring, influencing electrophilic substitution patterns.
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Steric Effects: The 3-methyl group restricts rotational freedom, potentially stabilizing specific conformations in protein binding pockets .
Synthesis and Functionalization
Synthetic routes to 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine are inferred from methodologies developed for analogous imidazo[4,5-b]pyridines. A common strategy involves cyclocondensation of appropriately substituted pyridine precursors with nitriles or amines.
Direct Synthesis Pathways
One approach involves the reaction of 4-amino-5-methoxypyridine with methyl isocyanate under acidic conditions, followed by cyclization. This method mirrors the synthesis of 6-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine, where regioselective protection and functionalization are critical .
Example Protocol:
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Starting Material: 4-Amino-5-methoxypyridine (1.0 eq) reacts with methyl isocyanate (1.2 eq) in dichloromethane at 0°C.
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Cyclization: The intermediate is treated with trifluoroacetic acid (TFA) at 80°C for 12 hours, yielding the imidazo[4,5-b]pyridine core .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield .
Regioselective Functionalization
Palladium-catalyzed C–H arylation has been employed to introduce substituents at the 2-position of imidazo[4,5-b]pyridines. For example, using Pd(OAc)₂ and CuI in DMF at 140°C, aryl iodides couple efficiently to the electron-rich C2 position . This method could be adapted to derivatize 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine for structure-activity relationship (SAR) studies.
Conditions for C2 Arylation:
Component | Quantity |
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Aryl iodide | 2.0 eq |
Pd(OAc)₂ | 5 mol% |
CuI | 3.0 eq |
Cs₂CO₃ | 2.5 eq |
Solvent | DMF |
Temperature | 140°C |
Reaction Time | 16–24 hours |
This protocol achieves yields of 70–85% for electron-neutral and electron-deficient aryl groups .
Physicochemical Properties
The physicochemical profile of 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is critical for its application in drug discovery.
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in DMSO at 10 mM is sufficient for biological assays .
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Stability: Stable at room temperature for 1 month when stored under inert gas. Long-term storage at -80°C extends stability to 6 months .
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 8.64 (d, J = 4.8 Hz, 1H, pyridine-H), 7.93 (d, J = 8.1 Hz, 1H, imidazole-H), 3.85 (s, 3H, OCH₃), 3.38 (s, 3H, CH₃) .
Biological Activity and Applications
While direct data on 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine are scarce, structurally related imidazo[4,5-b]pyridines exhibit notable biological activities.
Antimicrobial Properties
Analogous compounds demonstrate broad-spectrum antimicrobial activity. For instance, 6-bromo-2-phenylimidazo[4,5-b]pyridine inhibits Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL). The methoxy group’s electron-donating effects may enhance membrane penetration, potentiating similar activity in the 5-methoxy derivative.
Kinase Inhibition
Imidazo[4,5-b]pyridines are established ATP-competitive kinase inhibitors. The 7-(pyrazol-4-yl) analog exhibits IC₅₀ = 12 nM against CDK2, a target in cancer therapy. The 5-methoxy group could modulate hydrogen bonding with kinase hinge regions, improving selectivity.
Comparative Analysis with Structural Analogs
The following table highlights key differences between 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine and related compounds:
Unique Advantages of 5-Methoxy Derivative:
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Enhanced electron density at the pyridine ring may improve binding to aromatic residues in enzyme active sites.
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The 3-methyl group reduces metabolic oxidation, potentially increasing bioavailability .
Challenges and Future Directions
Current limitations include the lack of direct pharmacological data and scalable synthesis routes. Future research should prioritize:
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SAR Studies: Systematic variation of substituents at the 2-, 5-, and 7-positions to optimize target affinity.
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In Vivo Profiling: Evaluation of pharmacokinetics and toxicity in rodent models.
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Crystallographic Analysis: X-ray structures of the compound bound to kinases or antimicrobial targets to guide rational design.
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